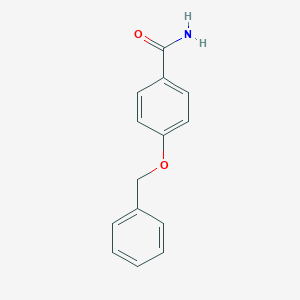

4-(Benzyloxy)benzamide

Vue d'ensemble

Description

“4-(Benzyloxy)benzamide” is a chemical compound with the CAS Number: 56442-43-4 . Its molecular weight is 227.26 . The IUPAC name for this compound is 4-(benzyloxy)benzamide .

Synthesis Analysis

The synthesis of benzamide derivatives, including “4-(Benzyloxy)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

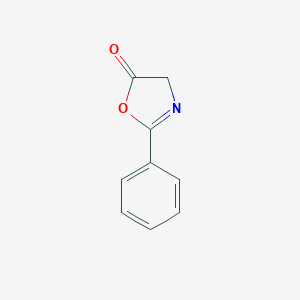

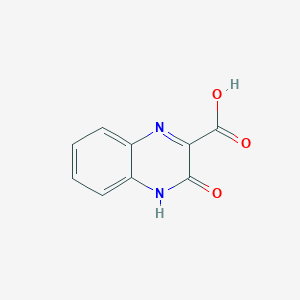

Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)benzamide” is represented by the linear formula C14H13NO2 . The InChI code for this compound is 1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)benzamide” include its molecular weight of 227.26 .

Applications De Recherche Scientifique

Anti-Tubercular Applications

4-(Benzyloxy)benzamide derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds have shown promising activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL. The molecular docking studies suggest that certain derivatives are particularly active, indicating their potential as lead compounds in anti-tubercular drug discovery .

Synthesis of Schiff Bases

The compound serves as a key intermediate in the synthesis of Schiff bases, which are then used to create a variety of azetidinone derivatives through Staudinger reactions. These derivatives are further explored for their biological activities, including anti-tubercular properties .

ADMET Properties Analysis

The synthesized azetidinone derivatives of 4-(Benzyloxy)benzamide have been analyzed for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This analysis is crucial for determining the potential of these compounds as drug candidates, ensuring they meet the necessary criteria for a successful therapeutic agent .

Cytotoxicity Evaluation

In addition to anti-tubercular activity, these compounds have been tested for cytotoxicity against human cancer cell lines, such as HeLa cells. The non-cytotoxic nature of these compounds makes them safer options for further development as medications .

Cell Permeability and Drug Design

Theoretical evaluations based on Lipinski’s rule of five have been conducted to assess the cell permeability of these derivatives. This is a critical step in drug design, as it helps to rationalize the biological results and supports the development of compounds with optimal pharmacokinetic properties .

Ultrasound-Assisted Synthesis

4-(Benzyloxy)benzamide has been used in ultrasound-assisted synthesis processes as a green chemistry approach. This method enhances the yield and reduces the reaction time, making the synthesis of pharmaceutical compounds more environmentally friendly and efficient .

Molecular Docking Studies

Molecular docking studies have been performed with the derivatives of 4-(Benzyloxy)benzamide to understand their interactions with essential enzymes of Mycobacterium tuberculosis. These studies help in identifying the binding efficiency and specificity of the compounds, which is vital for drug development .

Physicochemical Evaluation

The physicochemical properties of the azetidinone derivatives have been evaluated to ensure their suitability as drug candidates. This includes studying their stability, solubility, and overall behavior in different environments, which affects their efficacy and safety as drugs .

Safety and Hazards

Orientations Futures

Future research could focus on the potential applications of “4-(Benzyloxy)benzamide” and its derivatives. For instance, some derivatives of “4-(Benzyloxy)benzamide” have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) . Further studies could explore these therapeutic potentials in more depth.

Mécanisme D'action

Target of Action

The primary target of 4-(Benzyloxy)benzamide is the enzyme Diphtheria toxin-like ADP-ribosyltranferases (ARTD) 10 . This enzyme carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .

Mode of Action

4-(Benzyloxy)benzamide interacts with its target, ARTD10, by binding to it and inhibiting its function . This results in a decrease in the mono-ADP-ribosylation of cellular proteins .

Biochemical Pathways

The inhibition of ARTD10 by 4-(Benzyloxy)benzamide affects several biochemical pathways. ARTD10 shuttles between the cytoplasm and nucleus, influencing signaling events in both compartments . These include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling and S phase DNA repair .

Pharmacokinetics

It has been found to be potent (ic50 = 230 nm) and selective

Result of Action

The result of 4-(Benzyloxy)benzamide’s action is the rescue of cells from ARTD10-induced cell death . This is achieved through the inhibition of ARTD10, which when overexpressed, induces cell death .

Propriétés

IUPAC Name |

4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRXFXJKMFKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369404 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)benzamide | |

CAS RN |

56442-43-4 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What biological activity has been explored for 4-(Benzyloxy)benzamide derivatives?

A1: Research has investigated the anticonvulsant activity of 4-(Benzyloxy)benzamide derivatives. [] Specifically, these compounds were tested in rodent models for their effects on maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet).

Q2: Were any of the tested 4-(Benzyloxy)benzamide derivatives particularly promising as anticonvulsants?

A2: Yes, a 2N-methylaminoethanol derivative of 4-(Benzyloxy)benzamide (compound II in the study) demonstrated notable anti-MES activity in mice. [] This compound showed a protective index (TD50/ED50) of 2.536, surpassing that of valproate, a known anticonvulsant drug. This finding suggests potential for further development of this specific derivative as a treatment for epilepsy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)